molecular formula C7H6N2O4S B15329568 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B15329568
M. Wt: 214.20 g/mol
InChI Key: QRVZMIJFHFUBIM-UHFFFAOYSA-N
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Description

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with the molecular formula C7H6N2O4S It is characterized by a nitro group attached to a benzoisothiazole ring system, which includes a sulfur dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. One common method includes the reaction of 2-nitro-alpha-toluenesulfonyl chloride with tin(II) chloride in anhydrous ethyl acetate. The reaction mixture is stirred overnight at 70°C, then poured onto ice and neutralized with saturated aqueous sodium bicarbonate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfur dioxide moiety also plays a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, leading to different chemical and biological properties.

    6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: The amino derivative of the compound, with distinct reactivity and applications.

Uniqueness: 6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and a sulfur dioxide moiety, which confer specific chemical reactivity and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C7H6N2O4S

Molecular Weight

214.20 g/mol

IUPAC Name

6-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C7H6N2O4S/c10-9(11)6-2-1-5-4-14(12,13)8-7(5)3-6/h1-3,8H,4H2

InChI Key

QRVZMIJFHFUBIM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])NS1(=O)=O

Origin of Product

United States

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